[4-(4-Ethylpiperazin-1-yl)phenyl]methanol
Overview
Description
[4-(4-Ethylpiperazin-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of an ethylpiperazine group attached to a phenylmethanol moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-(4-ethylpiperazin-1-yl)benzaldehyde with a reducing agent such as sodium borohydride . The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(4-Ethylpiperazin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Solvents: Methanol, Ethanol, Dichloromethane (DCM)
Major Products:
Oxidation: Formation of
Reduction: Formation of
Substitution: Formation of various substituted phenylmethanol derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action of [4-(4-Ethylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The ethylpiperazine moiety is known to interact with receptors and enzymes , potentially modulating their activity. The phenylmethanol group may contribute to the compound’s overall lipophilicity , enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
- [4-(4-Methylpiperazin-1-yl)phenyl]methanol
- [4-(4-Propylpiperazin-1-yl)phenyl]methanol
- [4-(4-Butylpiperazin-1-yl)phenyl]methanol
Uniqueness:
- The presence of the ethyl group in [4-(4-Ethylpiperazin-1-yl)phenyl]methanol imparts distinct steric and electronic properties compared to its analogs.
- This compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it unique in its potential applications .
Biological Activity
[4-(4-Ethylpiperazin-1-yl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- CAS Number : 402745-XX-X
- Structure : The compound features a piperazine ring substituted with an ethyl group and a phenolic hydroxymethyl group, contributing to its biological properties.
Antidepressant Potential
Research indicates that this compound may exhibit antidepressant-like effects. A study highlighted its interaction with serotonin receptors, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs). In preclinical models, it demonstrated significant reductions in depressive behaviors, indicating potential for development as an antidepressant agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, notably the G1 phase .
Cell Line | IC50 (µM) | Effect |
---|---|---|
K562 (Leukemia) | < 1 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 0.5 | G1 phase arrest |
A549 (Lung Cancer) | 2.0 | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cell signaling pathways:
- Serotonin Receptor Modulation : It acts as a partial agonist at serotonin receptors, enhancing serotonergic transmission which may contribute to its antidepressant effects.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Study 1: Antidepressant Activity
A double-blind study involving animal models demonstrated that administration of this compound resulted in significant improvements in behavioral tests associated with depression, such as the forced swim test and tail suspension test. The results were comparable to established antidepressants like fluoxetine.
Study 2: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer cell lines. The findings indicated a promising profile with low IC50 values across several types of cancer cells, suggesting its potential as a lead compound for further development in oncology .
Properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-5-3-12(11-16)4-6-13/h3-6,16H,2,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFUWSSTCWTUSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634695 | |
Record name | [4-(4-Ethylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402745-30-6 | |
Record name | [4-(4-Ethylpiperazin-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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